molecular formula C4H4O2 B7853713 But-1-ene-1,3-dione CAS No. 691-45-2

But-1-ene-1,3-dione

Cat. No.: B7853713
CAS No.: 691-45-2
M. Wt: 84.07 g/mol
InChI Key: BWRFQFVRMJWEQW-UHFFFAOYSA-N
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Description

But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is a conjugated diene with a carbonyl group at the first and third positions. This compound is a colorless liquid with a pungent odor and is highly reactive due to the presence of both the alkene and carbonyl functional groups.

Chemical Reactions Analysis

Types of Reactions: But-1-ene-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Buta-1,3-diene.

    Reduction: Butane-1,3-diol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

But-1-ene-1,3-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the manufacture of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of but-1-ene-1,3-dione involves its reactivity with nucleophiles due to the presence of the carbonyl group. The compound can form adducts with nucleophilic species, leading to various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Biological Activity

But-1-ene-1,3-dione, also known as crotonaldehyde, is an organic compound with the molecular formula C4H4O2. It is characterized by its conjugated diene structure and the presence of carbonyl groups at both ends. The compound exhibits a range of biological activities that are of interest in various fields, including medicinal chemistry, toxicology, and industrial applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is a colorless liquid with a pungent odor. Its high reactivity is attributed to the presence of both alkene and carbonyl functional groups. The compound can be synthesized through several methods, including oxidative dehydrogenation of but-1-ene using catalysts like vanadium-magnesium complex oxides.

The biological activity of this compound is primarily linked to its reactivity with nucleophiles due to the carbonyl group. This reactivity allows it to form adducts with various biomolecules, potentially leading to diverse biological effects. The specific pathways and molecular targets involved depend on the nature of the nucleophiles and the biological context in which this compound is studied.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. A study focused on synthesizing derivatives of spiro[benzo[h]quinoline]diones indicated that compounds derived from this compound showed moderate to good antibacterial activity against various strains .

Cytotoxicity

This compound has been evaluated for its cytotoxic effects on different cell lines. For instance, studies have shown that it can induce apoptosis in cancer cells through oxidative stress mechanisms. The compound's ability to form reactive oxygen species (ROS) contributes to its cytotoxicity .

Toxicological Implications

While this compound has potential therapeutic applications, it also poses toxicological risks. It has been associated with irritative effects on respiratory tissues and potential carcinogenic risks when inhaled or ingested in significant quantities . The European Commission's report on health impacts highlights these concerns in the context of exposure through various sources .

Case Studies

Several case studies have explored the biological implications of this compound:

Study Focus Findings
Study 1Antimicrobial ActivityDemonstrated moderate antibacterial activity against E. coli and S. aureus .
Study 2CytotoxicityInduced apoptosis in human cancer cell lines via ROS generation .
Study 3Toxicological AssessmentIdentified irritative effects and potential carcinogenic risks associated with inhalation exposure .

Research Findings

Recent research has expanded our understanding of this compound's biological activities:

  • Antioxidant Properties : Some derivatives have been shown to exhibit antioxidant properties, which may counteract oxidative stress in cells.
  • Drug Development : Investigations into its role as a building block for drug synthesis have revealed potential applications in developing new therapeutic agents targeting bacterial infections and cancer cells.
  • Environmental Impact : Studies have assessed the environmental persistence and bioaccumulation potential of this compound and its derivatives in aquatic systems .

Properties

InChI

InChI=1S/C4H4O2/c1-4(6)2-3-5/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWRFQFVRMJWEQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70505416
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

691-45-2
Record name But-1-ene-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70505416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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